molecular formula C7H8FN B3359679 5-Ethyl-2-fluoropyridine CAS No. 871325-13-2

5-Ethyl-2-fluoropyridine

Cat. No. B3359679
Key on ui cas rn: 871325-13-2
M. Wt: 125.14 g/mol
InChI Key: LEEJCKGABMHXDD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07629367B2

Procedure details

A mixture of 5-bromo-2-fluoropyridine (2-a, 5.03 g, 28.6 mmol, Lancaster Synthesis, Inc., Wyndham, N.H.), triethylborane (1M in tetrahydroftiran, 42.8 mL, 42.8 mmol), K2CO3 (15.8 g, 114.2 mmol) and Pd(PPh3)4 (1.65 g, 1.43 mmol) in N,N-dimethylformamide was heated at 85 C for 4 h. The reaction mixture was diluted with water and extracted with hexanes. The organic layer was then washed with water (×2), separated, dried (MgSO4), and concentrated in vacuo. Chromatography (50%, CH2Cl2 in hexanes) afforded the desired product (2-b); 1H NMR (500 MHz, CDCl3) δ 8.04 (d, 1H, J =1.0 Hz), 7.60 (dt, 1H, J=8.0, 2.5 Hz), 6.85 (dd, 1H, J=8.3, 2.8 Hz), 2.65 (q, 2H, J=7.8 Hz), 1.21 (t, 3H, J=7.7Hz)
Quantity
5.03 g
Type
reactant
Reaction Step One
Quantity
42.8 mL
Type
reactant
Reaction Step One
Name
Quantity
15.8 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
1.65 g
Type
catalyst
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
Br[C:2]1[CH:3]=[CH:4][C:5]([F:8])=[N:6][CH:7]=1.[CH2:9](B(CC)CC)[CH3:10].C([O-])([O-])=O.[K+].[K+]>CN(C)C=O.O.C1C=CC([P]([Pd]([P](C2C=CC=CC=2)(C2C=CC=CC=2)C2C=CC=CC=2)([P](C2C=CC=CC=2)(C2C=CC=CC=2)C2C=CC=CC=2)[P](C2C=CC=CC=2)(C2C=CC=CC=2)C2C=CC=CC=2)(C2C=CC=CC=2)C2C=CC=CC=2)=CC=1>[CH2:9]([C:2]1[CH:3]=[CH:4][C:5]([F:8])=[N:6][CH:7]=1)[CH3:10] |f:2.3.4,^1:31,33,52,71|

Inputs

Step One
Name
Quantity
5.03 g
Type
reactant
Smiles
BrC=1C=CC(=NC1)F
Name
Quantity
42.8 mL
Type
reactant
Smiles
C(C)B(CC)CC
Name
Quantity
15.8 g
Type
reactant
Smiles
C(=O)([O-])[O-].[K+].[K+]
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CN(C=O)C
Name
Quantity
1.65 g
Type
catalyst
Smiles
C=1C=CC(=CC1)[P](C=2C=CC=CC2)(C=3C=CC=CC3)[Pd]([P](C=4C=CC=CC4)(C=5C=CC=CC5)C=6C=CC=CC6)([P](C=7C=CC=CC7)(C=8C=CC=CC8)C=9C=CC=CC9)[P](C=1C=CC=CC1)(C=1C=CC=CC1)C=1C=CC=CC1
Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
was heated at 85 C for 4 h
Duration
4 h
EXTRACTION
Type
EXTRACTION
Details
extracted with hexanes
WASH
Type
WASH
Details
The organic layer was then washed with water (×2)
CUSTOM
Type
CUSTOM
Details
separated
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (MgSO4)
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo

Outcomes

Product
Name
Type
product
Smiles
C(C)C=1C=CC(=NC1)F

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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